molecular formula C13H21N3OS B3574430 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B3574430
M. Wt: 267.39 g/mol
InChI Key: DHGQANANLLDALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic carboxamide derivative featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a cyclohexanecarboxamide moiety at the 2-position. The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the cyclohexane ring contributes to conformational rigidity .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-13(2,3)11-15-16-12(18-11)14-10(17)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGQANANLLDALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group or the cyclohexanecarboxamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The thiadiazole ring can mimic the structure of nucleic bases, allowing it to interfere with DNA replication and other cellular processes. This can lead to the inhibition of bacterial or cancer cell growth.

Comparison with Similar Compounds

Comparison with Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)

Glybuzole, a structural analog, replaces the cyclohexanecarboxamide with a benzenesulfonamide group. This substitution alters both physicochemical and biological properties:

  • Solubility : The sulfonamide in Glybuzole increases hydrophilicity compared to the carboxamide in the target compound.
  • Therapeutic Use : Glybuzole is documented as an oral hypoglycemic agent, suggesting that the sulfonamide group may enhance interaction with pancreatic β-cell targets .
  • pKa : While Glybuzole’s pKa is unspecified, the sulfonamide group typically has a lower pKa (~10–11) than carboxamides (~9–10), affecting ionization and bioavailability.

N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

This analog (CAS 685847-69-2) substitutes the tert-butyl group with a methoxymethyl moiety:

  • Molecular Weight : 255.34 g/mol (vs. 281.40 g/mol for the target compound).
  • pKa : Predicted pKa of 9.34, similar to the target compound, suggesting comparable ionization behavior .

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-6-tert-butyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide

This compound features a tetrahydrobenzothiophene-carboxamide and a cyclohexyl substituent:

  • Lipophilicity : The cyclohexyl group may further increase logP compared to the target compound’s tert-butyl group .

Thiourea-Linked Carboxamides (H2L1–H2L9)

describes cyclohexanecarboxamides with thiourea linkages and aryl substituents (e.g., chlorophenyl, methoxyphenyl). Key differences include:

  • Electronic Effects: Thiourea groups introduce sulfur donors, enhancing metal-chelating capabilities, unlike the target compound’s carboxamide.
  • Biological Activity : These derivatives exhibit antifungal and antitumor properties, suggesting that the target compound’s thiadiazole-carboxamide structure may share similar bioactivity pathways .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiadiazole Position) pKa (Predicted) Notable Applications
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide C₁₃H₂₁N₃OS 281.40 5-tert-butyl, 2-cyclohexanecarboxamide ~9–10 Research (potential enzyme inhibition)
Glybuzole C₁₁H₁₄N₄O₂S₂ 306.39 5-tert-butyl, 2-benzenesulfonamide ~10–11 Oral hypoglycemic
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide C₁₁H₁₇N₃O₂S 255.34 5-methoxymethyl, 2-cyclohexanecarboxamide 9.34 Research (solubility studies)
H2L1 (Thiourea derivative) C₁₄H₁₇N₃OS 275.37 Thiourea-linked phenyl N/A Antifungal/antitumor

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects: tert-Butyl vs. Methoxymethyl: The tert-butyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes, whereas methoxymethyl improves solubility for intravenous applications . Carboxamide vs. Sulfonamide: Carboxamides generally exhibit higher metabolic stability than sulfonamides, which may reduce toxicity in the target compound compared to Glybuzole .
  • Biological Implications :

    • Thiourea derivatives () demonstrate that electron-withdrawing groups (e.g., chloro) enhance metal-binding and antimicrobial activity. The target compound’s thiadiazole-carboxamide structure may similarly interact with enzymes or receptors via hydrogen bonding and π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.